Welcome to the BenchChem Online Store!
molecular formula C18H16ClFN2O3 B1623392 Proflazepam CAS No. 52829-30-8

Proflazepam

Cat. No. B1623392
M. Wt: 362.8 g/mol
InChI Key: RCDQRWWSKKYAJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03963777

Procedure details

33.0 g of 1-allyl-7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one are dissolved in 300 ml of acetone. 16 g of potassium permanganate are dissolved in 300 ml of a buffer solution (sodium acetate/acetic acid buffer) and added dropwise at 10°C within 20 minutes and with stirring to the foregoing solution. After complete decolouration of the potassium permanganate solution, the mixture is filtered off under vacuum from the manganese dioxide, the manganese dioxide is washed with acetone and the residue is extensively freed from acetone on a rotary evaporator. The remaining aqueous solution is treated with equal portions of methanol, toluene and cyclohexane and partitioned by stirring well. The aqueous/ methanolic phase is then extensively freed from methanol on a rotary evaporator and the remaining aqueous phase is extracted with ethyl acetate. The ethyl acetate solution is washed with saturated aqueous sodium chloride solution, dried over magnesium sulfate, filtered and concentrated. The residue is brought to crystallization by seeding from a small amount of ethyl acetate. By recrystallization of the first crystalline product from ethyl acetate there is obtained pure 7-chloro-1-(2,3-dihydroxypropyl)-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one of melting point 117°-118°C.
Name
1-allyl-7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
[Compound]
Name
buffer solution
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:4]1[C:10]2[CH:11]=[CH:12][C:13]([Cl:15])=[CH:14][C:9]=2[C:8]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=2[F:22])=[N:7][CH2:6][C:5]1=[O:23])C=C.[Mn]([O-])(=O)(=O)=[O:25].[K+].[CH3:30][C:31]([CH3:33])=[O:32]>>[Cl:15][C:13]1[CH:12]=[CH:11][C:10]2[N:4]([CH2:30][CH:31]([OH:32])[CH2:33][OH:25])[C:5](=[O:23])[CH2:6][N:7]=[C:8]([C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=3[F:22])[C:9]=2[CH:14]=1 |f:1.2|

Inputs

Step One
Name
1-allyl-7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Quantity
33 g
Type
reactant
Smiles
C(C=C)N1C(CN=C(C2=C1C=CC(=C2)Cl)C2=C(C=CC=C2)F)=O
Name
Quantity
300 mL
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
16 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Name
buffer solution
Quantity
300 mL
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring to the foregoing solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added dropwise at 10°C within 20 minutes
Duration
20 min
FILTRATION
Type
FILTRATION
Details
After complete decolouration of the potassium permanganate solution, the mixture is filtered off under vacuum from the manganese dioxide
WASH
Type
WASH
Details
the manganese dioxide is washed with acetone
CUSTOM
Type
CUSTOM
Details
the residue is extensively freed from acetone on a rotary evaporator
ADDITION
Type
ADDITION
Details
The remaining aqueous solution is treated with equal portions of methanol, toluene and cyclohexane
CUSTOM
Type
CUSTOM
Details
partitioned
STIRRING
Type
STIRRING
Details
by stirring well
CUSTOM
Type
CUSTOM
Details
The aqueous/ methanolic phase is then extensively freed from methanol on a rotary evaporator
EXTRACTION
Type
EXTRACTION
Details
the remaining aqueous phase is extracted with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate solution is washed with saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is brought to crystallization
CUSTOM
Type
CUSTOM
Details
By recrystallization of the first crystalline product from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC2=C(C(=NCC(N2CC(CO)O)=O)C2=C(C=CC=C2)F)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.